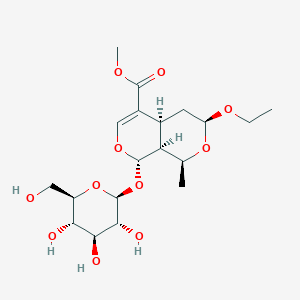

7alpha-O-Ethylmorroniside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H30O11 |

|---|---|

Molecular Weight |

434.4 g/mol |

IUPAC Name |

methyl (1S,3S,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |

InChI |

InChI=1S/C19H30O11/c1-4-26-12-5-9-10(17(24)25-3)7-27-18(13(9)8(2)28-12)30-19-16(23)15(22)14(21)11(6-20)29-19/h7-9,11-16,18-23H,4-6H2,1-3H3/t8-,9+,11+,12-,13+,14+,15-,16+,18-,19-/m0/s1 |

InChI Key |

IRKFOLIBBQDADK-HWCWTJPSSA-N |

Isomeric SMILES |

CCO[C@@H]1C[C@H]2[C@@H]([C@@H](O1)C)[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CCOC1CC2C(C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Source and Isolation of 7α-O-Ethylmorroniside

For Researchers, Scientists, and Drug Development Professionals

Introduction

7α-O-Ethylmorroniside is an iridoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its primary natural source, detailed methodologies for its isolation and purification, and an exploration of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Source

The primary and well-documented natural source of 7α-O-Ethylmorroniside is the fruit of Cornus officinalis, commonly known as the Japanese cornelian cherry or Shan Zhu Yu in traditional Chinese medicine.[1][2] Cornus officinalis is a species of dogwood native to East Asia, including China, Korea, and Japan.[1] The fruits of this plant are rich in a variety of bioactive compounds, with iridoid glycosides, such as 7α-O-Ethylmorroniside and its diastereomer 7β-O-ethylmorroniside, being significant constituents.[1]

Isolation and Purification of 7α-O-Ethylmorroniside

The isolation of 7α-O-Ethylmorroniside from the fruits of Cornus officinalis is a multi-step process that involves extraction followed by a series of chromatographic separations. The general workflow is designed to separate the target compound from a complex mixture of other phytochemicals present in the plant material.

Experimental Protocols

1. Extraction:

A common initial step is the solvent extraction of the dried and powdered fruits of Cornus officinalis. A 70% ethanol solution is frequently employed for this purpose.[3]

-

Protocol:

-

Macerate the dried, powdered fruits of Cornus officinalis in 70% ethanol at a specified solid-to-liquid ratio.

-

Perform the extraction multiple times (e.g., three times) at an elevated temperature (e.g., 65°C) for several hours (e.g., 4 hours) with constant stirring to ensure exhaustive extraction.[3]

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2. Chromatographic Purification:

The crude extract is then subjected to a series of column chromatography steps to isolate 7α-O-Ethylmorroniside. This typically involves a combination of normal-phase and reversed-phase chromatography.

-

Initial Fractionation (Macroporous Resin Column Chromatography):

-

Dissolve the crude extract in water and apply it to a macroporous resin column (e.g., HP-20).

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 50%, 95% ethanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing iridoid glycosides.

-

-

Silica Gel Column Chromatography:

-

Pool the iridoid-rich fractions and concentrate them.

-

Apply the concentrated fraction to a silica gel column.

-

Elute the column with a solvent gradient, typically a mixture of chloroform and methanol, with increasing polarity.

-

Collect and analyze the fractions to isolate fractions enriched with 7-O-ethylmorroniside diastereomers.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The final purification step to separate the 7α and 7β diastereomers is achieved using preparative HPLC.

-

Employ a reversed-phase column (e.g., C18).

-

Use a mobile phase consisting of a gradient of methanol or acetonitrile in water. The specific gradient conditions need to be optimized to achieve baseline separation of the two diastereomers.

-

Monitor the elution profile using a UV detector and collect the peak corresponding to 7α-O-Ethylmorroniside.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated 7α-O-Ethylmorroniside using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

-

Data Presentation

Table 1: Spectroscopic Data for 7α-O-Ethylmorroniside

| Technique | Observed Data |

| ¹H NMR | Specific chemical shifts (δ) in ppm and coupling constants (J) in Hz would be reported here based on experimental data. |

| ¹³C NMR | Specific chemical shifts (δ) in ppm would be reported here based on experimental data. |

| Mass Spec. | The exact mass (m/z) of the molecular ion [M+H]⁺ or [M+Na]⁺ would be reported here. |

Note: Specific quantitative data on the yield and purity of 7α-O-Ethylmorroniside from a defined amount of starting material is not consistently reported across the literature and would be dependent on the specific isolation protocol employed.

Visualization of Experimental Workflow and Biological Activity

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of 7α-O-Ethylmorroniside from Cornus officinalis.

Putative Signaling Pathway: Antioxidant Response

While direct studies on the signaling pathways of 7α-O-Ethylmorroniside are limited, its structural similarity to other iridoid glycosides from Cornus officinalis, such as morroniside, suggests a potential role in modulating cellular stress responses. Morroniside has been shown to protect against oxidative damage by activating the Nrf2 signaling pathway.[4] The following diagram illustrates this putative mechanism of action.

Conclusion

7α-O-Ethylmorroniside is a promising natural product isolated from the fruits of Cornus officinalis. Its purification requires a systematic approach involving solvent extraction and multiple chromatographic techniques, culminating in preparative HPLC for the separation of its diastereomer. While further research is needed to fully elucidate its specific biological mechanisms, its structural relationship to other bioactive iridoid glycosides suggests its potential as a modulator of cellular antioxidant pathways. This guide provides a foundational understanding for researchers and drug development professionals interested in the exploration and utilization of this natural compound.

References

An In-depth Technical Guide on the Discovery of 7alpha-O-Ethylmorroniside in Cornus officinalis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 7alpha-O-Ethylmorroniside, an iridoid glycoside found in the fruits of Cornus officinalis. This document details the experimental protocols, presents quantitative data, and visualizes key workflows and potential biological pathways. Cornus officinalis, also known as Shan Zhu Yu, has a long history in traditional medicine, and modern phytochemical investigations continue to unveil its complex chemical composition.[1] Iridoid glycosides, such as morroniside and loganin, are considered key bioactive constituents responsible for the therapeutic effects of the plant, which include neuroprotective, antidiabetic, and anti-inflammatory properties.[1][2][3][4] The identification of novel derivatives like this compound expands the understanding of the chemical diversity of this plant and opens new avenues for pharmacological research.

Quantitative Data Summary

| Analyte | Plant Material | Method of Analysis | Key Findings | Reference |

| Morroniside | Cornus officinalis fruit | HPLC-UV | Established a simple and efficient method for quality control. | [5] |

| Loganin | Cornus officinalis fruit | LC-MS/MS | Quantitative analysis of multiple active constituents. | [6] |

| Multiple Flavonoids | Cornus mas L. fruits | HPLC-PDA-MS/MS | Total flavonoid content was 221.3 mg/10 g. | |

| Morroniside and Hederacoside D | Cornus officinalis and Stauntonia hexaphylla leaf extract mixture | HPLC-UV | Method validation showed good linearity, precision, and accuracy. | [5] |

Experimental Protocols

The isolation and identification of this compound involves a multi-step process combining extraction, fractionation, and purification, followed by structural elucidation.

Extraction of Iridoid Glycosides

The initial step involves the extraction of crude chemical constituents from the dried and powdered fruits of Cornus officinalis.

-

Materials: Dried fruits of Cornus officinalis, 50-70% aqueous ethanol solution.

-

Protocol:

-

Powder the air-dried fruits of Cornus officinalis.

-

Perform heating reflux extraction or ultrasound-assisted extraction with a 50% aqueous ethanol solution.[2][7] The ratio of solvent to plant material is typically 10:1 (v/w).

-

Repeat the extraction process 2-3 times to ensure exhaustive extraction.[2][8]

-

Combine the filtrates and concentrate them under reduced pressure to obtain the crude extract.[2][7]

-

Fractionation by Macroporous Resin Column Chromatography

The crude extract is then fractionated to enrich the iridoid glycoside content.

-

Materials: Crude extract, Diaion HP-20 macroporous resin, ethanol, water.

-

Protocol:

-

Suspend the crude extract in water.

-

Apply the suspension to a Diaion HP-20 macroporous resin column.[2][7]

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 70%, 95% ethanol).[2][7]

-

Collect the fractions separately. The 20-40% ethanol elution fraction is often enriched with iridoid glycosides.[2][9]

-

Purification by Column Chromatography and HPLC

The enriched fraction undergoes further purification to isolate individual compounds.

-

Materials: Enriched iridoid glycoside fraction, silica gel, Sephadex LH-20, chloroform, methanol, acetonitrile, water, preparative HPLC system.

-

Protocol:

-

Subject the enriched fraction to silica gel column chromatography, eluting with a gradient of chloroform-methanol.[7]

-

Further purify the resulting sub-fractions using a Sephadex LH-20 gel column with a chloroform-methanol (2:1, v/v) elution.[7]

-

The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase of acetonitrile-water or methanol-water.[7]

-

Structural Elucidation

The structure of the isolated compound is determined using spectroscopic methods.

-

Techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule. The identification of this compound is confirmed by comparing its spectroscopic data with known values.[9]

-

Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Potential Signaling Pathway

The bioactivity of iridoid glycosides from Cornus officinalis has been linked to anti-inflammatory and antioxidant effects.[1][7] The following diagram illustrates a generalized anti-inflammatory signaling pathway that could be modulated by these compounds.

Caption: Generalized anti-inflammatory signaling pathway.

Conclusion

The discovery of this compound in Cornus officinalis contributes to the growing body of knowledge about the chemical constituents of this medicinally important plant. The systematic application of modern chromatographic and spectroscopic techniques has enabled the isolation and structural elucidation of this and other novel compounds. Further research is warranted to fully investigate the pharmacological activities and potential therapeutic applications of this compound, particularly in the areas of neuroprotection, and anti-inflammatory and antioxidant effects, which are characteristic of other iridoid glycosides found in this plant. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in natural product chemistry and drug discovery.

References

- 1. cambridgepublish.com [cambridgepublish.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bioactive constituents of Corni Fructus: The therapeutic use of morroniside, loganin, and 7-O-galloyl-D-sedoheptulose as renoprotective agents in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

- 7. Iridoid glycoside dimers from fruits of Cornus officinalis and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103360443A - Method for extraction and purification of four iridoid glycosides in cornus officinalis - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Bioactivity Screening of 7alpha-O-Ethylmorroniside: A Technical Guide

Disclaimer: As of October 2025, publicly accessible scientific literature lacks specific bioactivity screening data, including quantitative metrics, detailed experimental protocols, and defined signaling pathways directly attributed to 7alpha-O-Ethylmorroniside. This document serves as a comprehensive template, illustrating the requested in-depth technical guide by utilizing available information on the closely related and parent compounds, Morroniside and 7-α-O-Methylmorroniside . The data presented herein should be understood as illustrative of the methodologies and potential biological activities that could be investigated for this compound and not as direct results for this specific compound.

Introduction

This compound is an iridoid glycoside, structurally related to morroniside, a compound isolated from Cornus officinalis (Shan-zhu-yu). Iridoid glycosides as a class are known for a wide range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. This guide provides a framework for the bioactivity screening of this compound, drawing parallels from studies on its structural analogs to propose potential areas of investigation and methodologies.

Quantitative Bioactivity Data (Illustrative)

The following tables summarize quantitative data reported for morroniside and its derivatives, which could serve as a benchmark for future studies on this compound.

Table 1: Illustrative Anti-Inflammatory and Antioxidant Activity Data

| Compound | Assay | Cell Line/System | Concentration/Dose | Observed Effect | Citation |

| Morroniside | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 10, 20, 40 µM | Dose-dependent inhibition of NO production | [1] |

| Morroniside | Superoxide Dismutase (SOD) Activity | Ischemic cortex tissues of rats | 270 mg/kg | Significant increase in SOD activity | [2] |

| Morroniside | Malondialdehyde (MDA) Level | Ischemic cortex tissues of rats | 30, 90, 270 mg/kg | Significant decrease in MDA levels | [2] |

Table 2: Illustrative Neuroprotective Activity Data

| Compound | Assay | Model System | Concentration/Dose | Observed Effect | Citation |

| 7-α-O-Methylmorroniside | Morris Water Maze | 5xFAD mice (Alzheimer's model) | Not Specified | Improvement in learning and memory | [3][4] |

| 7-α-O-Methylmorroniside | Neuronal Apoptosis | 5xFAD mice brain tissue | Not Specified | Reduction in neuronal apoptosis | [3][4] |

| Morroniside | Infarction Volume | Rat model of focal cerebral ischemia | 90, 270 mg/kg | Significant reduction in infarction volume | [2] |

| Morroniside | Ferroptosis Inhibition | MPP+-induced PC12 cells | Not Specified | Inhibition of ferroptosis | [5] |

Experimental Protocols (Illustrative)

Detailed methodologies are crucial for the reproducibility of bioactivity screening. The following are example protocols based on studies of related compounds.

Anti-Inflammatory Activity Assay: Nitric Oxide Production in Macrophages

Objective: To evaluate the potential of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

Test compound (e.g., this compound)

Procedure:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are pre-incubated for 1 hour.

-

Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response. A set of wells without LPS serves as the negative control.

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent.

-

Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a standard curve.

Neuroprotective Activity Assay: In Vitro Model of Oxidative Stress

Objective: To assess the cytoprotective effect of a test compound against hydrogen peroxide (H2O2)-induced oxidative stress in a neuronal cell line (e.g., PC12).

Materials:

-

PC12 cell line

-

RPMI-1640 medium

-

Horse Serum

-

Fetal Bovine Serum

-

Hydrogen Peroxide (H2O2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

-

Test compound

Procedure:

-

Cell Culture and Seeding: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS. Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

Compound Pre-treatment: Cells are treated with various concentrations of the test compound for 24 hours.

-

Induction of Oxidative Stress: H2O2 (e.g., 200 µM) is added to the wells (except for the control group) and incubated for 4 hours.

-

Cell Viability Assessment (MTT Assay):

-

The medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for 4 hours at 37°C.

-

The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control group.

Signaling Pathways and Mechanisms of Action (Hypothetical)

Based on the activities of related compounds, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of morroniside have been linked to the inhibition of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It is plausible that this compound could act similarly.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Antioxidant and Neuroprotective Signaling Pathway

Morroniside has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, which upregulates the expression of antioxidant enzymes.[5] This is a plausible mechanism for the potential neuroprotective effects of this compound.

Caption: Hypothesized activation of the Nrf2/ARE antioxidant pathway.

Experimental Workflow for Bioactivity Screening

A logical workflow is essential for the systematic evaluation of a novel compound.

Caption: General workflow for the bioactivity screening of a novel compound.

Conclusion

While direct experimental data on the bioactivity of this compound is currently unavailable, the information from structurally similar compounds like morroniside provides a strong rationale for investigating its potential as a therapeutic agent, particularly in the areas of neuroprotection and anti-inflammation. The experimental frameworks and potential mechanisms of action outlined in this guide offer a roadmap for future research to elucidate the specific biological activities of this compound. Such studies are warranted to determine if this compound holds unique therapeutic potential.

References

- 1. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant, Anti-α-Glucosidase, Antityrosinase, and Anti-Inflammatory Activities of Bioactive Components from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MAPK Signaling Pathway - Creative BioMart [creativebiomart.net]

7alpha-O-Ethylmorroniside: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Significance of a Promising Iridoid Glycoside

Abstract

7alpha-O-Ethylmorroniside, an iridoid glycoside primarily isolated from the fruit of Cornus officinalis (Shan Zhu Yu), is a compound of increasing interest within the scientific and drug development communities. Traditionally used in Chinese medicine for the treatment of kidney-related ailments, recent research has begun to elucidate the pharmacological potential of this natural product. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical Structure and Properties

This compound is characterized by a core iridoid structure, a class of monoterpenoids widely distributed in the plant kingdom, attached to a glucose moiety. Its chemical identity has been established through various spectroscopic and analytical techniques.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₀O₁₁ | [1] |

| Molecular Weight | 434.43 g/mol | [1] |

| IUPAC Name | methyl (1S,4aR,5S,7S,7aS)-5-ethoxy-7-hydroxy-7-methyl-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

| Canonical SMILES | CCO[C@H]1C[C@H]2--INVALID-LINK--C">C@@H--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO | [1] |

| Physical Description | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic methods. While a comprehensive public database of its spectra is not available, the following represents the types of data crucial for its characterization.

Table 2: Key Spectroscopic Data for Structural Confirmation

| Technique | Description |

| ¹H NMR | Proton Nuclear Magnetic Resonance provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. |

| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance identifies the different carbon environments, crucial for mapping the carbon skeleton. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns that aid in structural confirmation. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups. |

Note: Specific, experimentally-derived spectral data with peak assignments for this compound are not available in the public domain resources reviewed.

Biological Activity and Potential Therapeutic Applications

This compound is an iridoid glucoside that has been identified in the fruit of Cornus officinalis, a plant with a long history of use in traditional Chinese medicine for kidney-related conditions, including diabetic nephropathy.[1] While research specifically on this compound is still emerging, the biological activities of the structurally related and more extensively studied compound, morroniside, provide valuable insights into its potential pharmacological effects.

Morroniside has demonstrated a wide range of biological activities, including neuroprotective, hepatoprotective, anti-inflammatory, and anti-diabetic effects. It is believed that this compound may share some of these properties. The primary area of investigation for this compound is its potential role in the management of kidney diseases.[1]

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not extensively documented in readily accessible literature. However, general methodologies for the analysis of similar natural products can be adapted.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

A stability-indicating HPLC method is a crucial tool for the quantification and purity assessment of this compound. A general approach would involve:

-

Column: A C18 reversed-phase column is typically suitable for the separation of iridoid glycosides.

-

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength determined by the compound's UV absorbance maximum.

-

Method Validation: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to established guidelines.

Biological Assays

To investigate the biological activity of this compound, a variety of in vitro and in vivo assays can be employed. For its potential role in diabetic nephropathy, relevant assays could include:

-

Cell Culture Models: Using human or rodent renal cell lines (e.g., mesangial cells, podocytes) to assess the effects of the compound on high-glucose-induced hypertrophy, fibrosis, and inflammation.

-

Enzyme-Linked Immunosorbent Assays (ELISAs): To quantify the expression of inflammatory cytokines and growth factors in cell culture supernatants or tissue homogenates.

-

Western Blotting: To analyze the expression levels of key proteins involved in relevant signaling pathways.

-

Animal Models: Utilizing diabetic animal models (e.g., streptozotocin-induced diabetic rodents) to evaluate the in vivo efficacy of this compound in ameliorating kidney damage.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound have not yet been fully elucidated, based on the activity of related compounds, several pathways are of interest for future investigation. The following diagram illustrates a hypothetical experimental workflow for investigating the potential therapeutic effects of this compound in the context of diabetic nephropathy.

References

Spectroscopic Profile of 7alpha-O-Ethylmorroniside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the iridoid glycoside, 7alpha-O-Ethylmorroniside. Due to the limited availability of directly published experimental data for this specific compound, this document presents a detailed, predicted spectroscopic profile based on the known data of the parent compound, morroniside, and established principles of spectroscopic analysis. This guide includes predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of morroniside and the anticipated effects of O-ethylation at the 7-alpha position.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.25 | d | 4.5 |

| 3 | 7.48 | s | |

| 5 | 3.20 | m | |

| 6α | 2.10 | m | |

| 6β | 1.95 | m | |

| 7 | ~3.80 | m | |

| 8 | 2.85 | m | |

| 9 | 2.30 | m | |

| 10 | 1.15 | d | 7.0 |

| 1' | 4.65 | d | 8.0 |

| 2' | 3.25 | t | 8.5 |

| 3' | 3.40 | t | 9.0 |

| 4' | 3.30 | t | 9.0 |

| 5' | 3.35 | m | |

| 6'a | 3.85 | dd | 12.0, 2.0 |

| 6'b | 3.70 | dd | 12.0, 5.5 |

| OCH₂CH₃ | ~3.60 | q | 7.0 |

| OCH₂CH₃ | ~1.20 | t | 7.0 |

| OMe | 3.75 | s |

Prediction Basis: The chemical shifts are based on reported data for morroniside. The introduction of an ethyl group at the 7α-position is expected to cause a downfield shift for H-7. The ethoxy protons are predicted to appear as a quartet and a triplet in the upfield region.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | Predicted Chemical Shift (δ, ppm) |

| 1 | 98.5 |

| 3 | 152.0 |

| 4 | 111.0 |

| 5 | 31.5 |

| 6 | 41.0 |

| 7 | ~78.0 |

| 8 | 46.0 |

| 9 | 43.0 |

| 10 | 14.0 |

| 11 | 168.0 |

| OMe | 51.8 |

| 1' | 100.5 |

| 2' | 74.5 |

| 3' | 77.8 |

| 4' | 71.5 |

| 5' | 78.0 |

| 6' | 62.8 |

| OCH₂CH₃ | ~65.0 |

| OCH₂CH₃ | ~15.5 |

Prediction Basis: The chemical shifts are based on reported data for morroniside. The C-7 signal is expected to shift downfield upon ethylation. The signals for the ethyl group are predicted based on typical values for ethoxy moieties.

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

| Ion | Predicted m/z | Notes |

| [M+Na]⁺ | 457.1737 | Calculated for C₂₀H₃₀O₁₁Na |

| [M+H]⁺ | 435.1917 | Calculated for C₂₀H₃₁O₁₁ |

| [M-H]⁻ | 433.1761 | Calculated for C₂₀H₂₉O₁₁ |

| [M+HCOOH-H]⁻ | 479.1816 | Formate adduct, commonly observed in LC-MS |

| [Aglycone+H]⁺ | 273.1025 | Loss of the glucose moiety (-162 u) |

Prediction Basis: The molecular weight of this compound is calculated to be 434.44 g/mol . The predicted m/z values correspond to common adducts and fragments observed for iridoid glycosides.

Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretching (hydroxyl groups of glucose and aglycone) |

| ~2930 | Medium | C-H stretching (aliphatic) |

| ~1710 | Strong | C=O stretching (ester) |

| ~1630 | Medium | C=C stretching (enol ether) |

| ~1070 | Strong | C-O stretching (ethers and glycosidic bond) |

Prediction Basis: The predicted IR absorption bands are based on the characteristic frequencies of the functional groups present in the this compound structure, including hydroxyl, ester, ether, and alkene moieties.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of iridoid glycosides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse program: zg30

-

Number of scans: 16-64

-

Relaxation delay (d1): 2 seconds

-

Acquisition time: ~3-4 seconds

-

Spectral width: ~12-16 ppm

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse program: zgpg30

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation delay (d1): 2 seconds

-

Spectral width: ~200-250 ppm

-

-

-

2D NMR Experiments (for structural elucidation):

-

Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignment of all signals.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., CD₃OD: δH 3.31, δC 49.0).

-

Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would be from 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 25-40 °C.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

-

Mass Range: m/z 100-1000.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas (N₂) Flow: 8-12 L/min.

-

Desolvation Temperature: 350-450 °C.

-

Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragment ions.

-

-

Data Analysis:

-

Process the raw data using the instrument's software.

-

Extract the mass spectra for the chromatographic peak of interest.

-

Determine the accurate mass of the molecular ion and major fragments.

-

Use the accurate mass data to calculate the elemental composition.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet):

-

Grind a small amount (1-2 mg) of the dried sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Solid Sample (ATR):

-

Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and collect the sample spectrum.

-

Typical parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic identification.

The Uncharted Path: A Technical Guide to the Biosynthesis of 7α-O-Ethylmorroniside

For Researchers, Scientists, and Drug Development Professionals

Introduction

7α-O-Ethylmorroniside is a derivative of the iridoid glycoside morroniside. While the initial stages of iridoid biosynthesis are well-characterized, the specific enzymatic transformations leading to morroniside and its subsequent ethylated derivative remain an area of active investigation. This technical guide synthesizes the current understanding of the upstream iridoid biosynthetic pathway and proposes a putative route to 7α-O-Ethylmorroniside based on established biochemical principles. Detailed experimental protocols for key enzymatic assays are provided to facilitate further research in elucidating this novel pathway.

Core Biosynthetic Pathway: From Geraniol to Loganin

The biosynthesis of morroniside commences with the well-established iridoid pathway, which converts geraniol, derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, into the key intermediate loganin. This multi-step process involves a series of oxidation, reduction, cyclization, and glycosylation reactions catalyzed by specific enzymes.

A visual representation of the initial iridoid biosynthesis pathway is provided below.

In Silico Prediction of 7alpha-O-Ethylmorroniside Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7alpha-O-Ethylmorroniside, an iridoid glycoside derived from Cornus officinalis, presents a promising scaffold for therapeutic development. This technical guide outlines a comprehensive in silico approach to identify and characterize its potential molecular targets. Leveraging the known bioactivities of its parent compound, morroniside, and the broader pharmacological context of Cornus officinalis, this document details a systematic workflow for target prediction, encompassing ligand-based and structure-based methodologies. Furthermore, it provides detailed hypothetical experimental protocols and visualizes key signaling pathways and predictive workflows to facilitate further research and drug discovery efforts in this area.

Introduction

This compound is a derivative of morroniside, a well-studied iridoid glycoside from the fruit of Cornus officinalis (Shan Zhu Yu), a plant with a long history in traditional medicine.[1][2] While direct experimental data on this compound is scarce, the extensive pharmacological activities of morroniside provide a strong basis for inferring its potential therapeutic applications and molecular targets. Morroniside has demonstrated a wide array of biological effects, including neuroprotective, anti-inflammatory, cardioprotective, renoprotective, hepatoprotective, and anti-diabetic properties.[3][4][5] These activities are attributed to its modulation of various signaling pathways and molecular targets.

This guide proposes a structured in silico workflow to predict the targets of this compound, thereby accelerating its investigation as a potential therapeutic agent. By combining computational techniques with existing biological knowledge, researchers can efficiently prioritize experimental validation studies.

Known Biological Activities of Morroniside and Cornus officinalis

The predicted targets of this compound are likely to overlap with those of morroniside and other bioactive compounds in Cornus officinalis. A summary of the key pharmacological effects and associated molecular pathways is presented below.

| Pharmacological Effect | Associated Molecular Targets/Pathways | Reference |

| Anti-inflammatory | TLR4/JAK2/STAT3, TRAF6-mediated NF-κB/MAPK, TNF-α, IL-6, IL-1β | [3][6] |

| Neuroprotective | Activation of spinal glucagon-like peptide-1 (GLP-1) receptors | [7] |

| Cardioprotective | Inhibition of p-JNK, p-BCL2; Dissociation of BCL2–Beclin1 and BCL2–Bax complexes | [3] |

| Anti-diabetic | α-glucosidase inhibition | [8] |

| Rheumatoid Arthritis | IL1β, VEGFA, STAT3, TP53, IL6, TNF, FOS, LGALS3 | [9] |

In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound integrates both ligand-based and structure-based approaches to enhance the reliability of the predictions.

Detailed Methodologies

Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.

4.1.1. Experimental Protocol: Chemical Similarity Search

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D conformation using a computational chemistry tool (e.g., Open Babel, ChemDraw).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

-

Database Selection:

-

Select public databases containing compounds with known biological activities (e.g., ChEMBL, PubChem, DrugBank).

-

-

Similarity Search:

-

Use the 3D structure of this compound as a query.

-

Perform a similarity search against the selected databases using Tanimoto coefficient as the similarity metric.

-

Set a similarity threshold (e.g., >0.85) to identify structurally similar compounds.

-

-

Target Inference:

-

Retrieve the known targets of the identified similar compounds.

-

Compile a list of potential targets for this compound based on the targets of the most similar molecules.

-

Structure-Based Approaches

These methods utilize the 3D structure of potential protein targets to predict binding interactions.

4.2.1. Experimental Protocol: Reverse Docking

-

Target Database Preparation:

-

Compile a library of 3D protein structures of potential targets. This library should be curated based on the known pharmacology of morroniside and Cornus officinalis, focusing on proteins involved in inflammation, neuroprotection, and metabolic diseases.

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Ligand Preparation:

-

Prepare the 3D structure of this compound as described in section 4.1.1.

-

-

Docking Simulation:

-

Utilize a docking software (e.g., AutoDock, Glide, GOLD) to dock this compound into the binding sites of all proteins in the target library.

-

Define the binding site for each protein, either based on known ligand binding pockets or by using pocket prediction algorithms.

-

-

Scoring and Ranking:

-

Score the docking poses based on the software's scoring function, which estimates the binding affinity.

-

Rank the potential targets based on their docking scores. Targets with lower (more favorable) binding energies are considered more likely candidates.

-

-

Post-Docking Analysis:

-

Visualize the top-ranked docking poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the predicted targets.

-

Predicted Signaling Pathways

Based on the known activities of morroniside, the following signaling pathways are predicted to be modulated by this compound.

Conclusion and Future Directions

This guide provides a robust in silico framework for the identification of molecular targets for this compound. The integration of ligand- and structure-based methods, informed by the known pharmacology of its parent compound, offers a high-confidence approach to generating testable hypotheses. The prioritized list of predicted targets should be subjected to experimental validation using techniques such as in vitro binding assays, enzyme activity assays, and cell-based functional assays. Successful validation of these targets will pave the way for the development of this compound as a novel therapeutic agent for a range of diseases.

References

- 1. Active Components and Pharmacological Effects of Cornus officinalis: Literature Review [scite.ai]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | A review of the sources and pharmacological research of morroniside [frontiersin.org]

- 4. Bioactivities of morroniside: A comprehensive review of pharmacological properties and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Morroniside, a secoiridoid glycoside from Cornus officinalis, attenuates neuropathic pain by activation of spinal glucagon-like peptide-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Active Components and Pharmacological Effects of Cornus officinalis: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating the Therapeutic Mechanisms of Selected Active Compounds in Cornus Officinalis and Paeonia Lactiflora in Rheumatoid Arthritis via Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]

7alpha-O-Ethylmorroniside: A Technical Guide for Researchers

An In-depth Review of the Literature and History of a Promising Iridoid Glycoside

Abstract

7alpha-O-Ethylmorroniside is an iridoid glycoside isolated from the fruit of Cornus officinalis (commonly known as Shan Zhu Yu or Cornelian cherry), a plant with a long history of use in traditional Chinese medicine for treating kidney and liver-related ailments. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its history, chemical properties, and known biological activities. While research on this specific compound is still emerging, this document synthesizes the existing data and provides context based on the more extensively studied parent compound, morroniside. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural product.

Introduction and History

This compound belongs to the iridoid glycoside class of compounds, which are prevalent in a variety of medicinal plants. It is a derivative of morroniside, a major bioactive constituent of Cornus officinalis.[1] The fruit of Cornus officinalis has been used for over two millennia in traditional Chinese medicine to address conditions such as diabetes, senile osteoporosis, and functional gastrointestinal disorders.[2][3]

The ethylation at the 7-alpha position is a key structural feature of this molecule. Research into morroniside derivatives suggests that alkylation at the C-7 position, particularly with smaller alkyl groups like methyl or ethyl, can modulate biological activity.[4] Specifically, the presence of a methyl or ethyl group at this position has been shown to enhance the proliferation of osteoblasts, indicating the potential for improved therapeutic effects compared to the parent compound.[4]

While the precise date and circumstances of the initial discovery and isolation of this compound are not well-documented in readily available literature, its presence in Cornus officinalis has been confirmed through analytical studies focused on the plant's chemical composition.[5][6] The identification of related compounds, such as 6'-O-acetyl-7α-O-ethyl morroniside, further supports the natural occurrence of 7-O-ethylated morroniside derivatives in this plant species.[7]

Chemical Properties

IUPAC Name: methyl (1S,4S,5R,7S)-7-ethoxy-1-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4,5-dihydroxy-7-methyl-6-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate

Molecular Formula: C₁₉H₃₀O₁₁[1]

Molecular Weight: 434.43 g/mol [1]

Structure:

Figure 1. Chemical structure of this compound.

Detailed spectroscopic data, such as ¹H and ¹³C NMR, for this compound are not extensively reported in the available literature. However, analysis of related compounds and the parent molecule, morroniside, provides a basis for its structural confirmation.

Biological Activities and Therapeutic Potential

Direct studies on the biological activities of this compound are limited. However, the known effects of its parent compound, morroniside, and initial findings on its derivatives provide strong indications of its therapeutic potential, particularly in the areas of diabetic nephropathy and inflammatory conditions.

Potential Role in Diabetic Nephropathy

Cornus officinalis has a traditional use in the management of kidney diseases, including diabetic nephropathy.[1] Morroniside has been shown to ameliorate diabetic nephropathy by reducing inflammation, oxidative stress, and fibrosis. While direct evidence for this compound is pending, its structural similarity to morroniside suggests it may share these protective effects.

Anti-Inflammatory and Antioxidant Effects

Morroniside exhibits significant anti-inflammatory and antioxidant properties. It is known to modulate key signaling pathways involved in the inflammatory response. Given that inflammation and oxidative stress are underlying factors in many chronic diseases, this compound is a candidate for investigation in these areas.

Signaling Pathways (Based on Morroniside)

The precise signaling pathways modulated by this compound have not yet been elucidated. However, research on morroniside provides a strong foundation for hypothesizing its mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Morroniside has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines. It is plausible that this compound also exerts its anti-inflammatory effects through this mechanism.

Diagram 1. Postulated inhibition of the NF-κB pathway by morroniside.

Experimental Protocols

Quantitative Analysis of Ethylmorroniside in Cornus officinalis

The following protocol is adapted from a study on the quantitative analysis of active constituents in Cornus officinalis.[6]

Objective: To quantify the amount of ethylmorroniside in a sample of Cornus officinalis.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

-

Dried and powdered fruit of Cornus officinalis.

-

Methanol (HPLC grade).

-

Acetonitrile (HPLC grade).

-

Formic acid (HPLC grade).

-

Water (deionized or HPLC grade).

-

Ethylmorroniside reference standard.

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh a known amount of ethylmorroniside reference standard.

-

Dissolve in methanol to prepare a stock solution of known concentration.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to various concentrations.

-

-

Sample Preparation:

-

Accurately weigh a known amount of powdered Cornus officinalis fruit.

-

Extract the sample with a defined volume of methanol using ultrasonication or reflux extraction.

-

Centrifuge the extract to pellet any solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). The specific gradient profile should be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of ethylmorroniside (typically around 240 nm for iridoid glycosides).

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C.

-

-

Quantification:

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the sample solutions.

-

Identify the ethylmorroniside peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of ethylmorroniside in the sample using the calibration curve.

-

Diagram 2. Workflow for quantitative analysis of this compound.

Data Presentation

Currently, there is a lack of publicly available quantitative data (e.g., IC₅₀, EC₅₀ values) specifically for this compound's biological activities. The table below presents structure-activity relationship (SAR) information for morroniside derivatives based on a study of their effects on osteoblast proliferation, which provides a rationale for the investigation of this compound.[4]

| Compound | Modification at C-7 | Osteoblast Proliferation Activity (EC₅₀) |

| Morroniside | -OH (alpha) | Baseline |

| 7-O-Methylmorroniside | -OCH₃ (alpha) | Increased |

| 7-O-Ethylmorroniside | -OCH₂CH₃ (alpha) | Increased |

| 7-O-Propylmorroniside | -O(CH₂)₂CH₃ (alpha) | Decreased |

| 7-O-Butylmorroniside | -O(CH₂)₃CH₃ (alpha) | Markedly Decreased |

| 7-epi-Morroniside | -OH (beta) | Increased |

| 7-epi-7-O-Methylmorroniside | -OCH₃ (beta) | Markedly Increased |

| 7-epi-7-O-Ethylmorroniside | -OCH₂CH₃ (beta) | Markedly Increased |

Note: The table summarizes qualitative trends from the cited study. Specific EC₅₀ values were not provided in a format suitable for direct comparison in this context.

Future Directions

The study of this compound is in its early stages, and significant research is needed to fully understand its therapeutic potential. Key areas for future investigation include:

-

Isolation and Full Characterization: A definitive study detailing the isolation, purification, and complete spectroscopic characterization (NMR, MS, etc.) of this compound is required.

-

Biological Activity Screening: Comprehensive screening of its biological activities, including anti-inflammatory, antioxidant, and effects on diabetic nephropathy models, is necessary to determine its potency and efficacy. This should include the determination of quantitative measures such as IC₅₀ and EC₅₀ values.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound will be crucial to understanding its molecular mechanisms.

-

Pharmacokinetic Studies: Investigation of its absorption, distribution, metabolism, and excretion (ADME) properties will be essential for its development as a potential therapeutic agent.

-

Synthesis: Development of a synthetic route to this compound would enable the production of larger quantities for research and development.

Conclusion

This compound is a naturally occurring iridoid glycoside from Cornus officinalis with potential therapeutic applications, particularly in the context of diabetic nephropathy and inflammatory conditions. While direct research on this compound is limited, the known biological activities of its parent compound, morroniside, and preliminary structure-activity relationship studies suggest that the 7-alpha-ethyl modification may enhance its bioactivity. This technical guide has summarized the current state of knowledge and highlighted the significant opportunities for future research to unlock the full therapeutic potential of this promising natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Active Components and Pharmacological Effects of Cornus officinalis: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

- 7. researchgate.net [researchgate.net]

Potential Therapeutic Effects of 7alpha-O-Ethylmorroniside: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7alpha-O-Ethylmorroniside, an iridoid glycoside, presents a promising scaffold for the development of novel therapeutics, particularly in the realms of neurodegenerative and inflammatory disorders. While direct experimental data on this compound is limited, extensive research on structurally similar iridoid glycosides isolated from Cornus officinalis, such as morroniside and 7-α-O-Methylmorroniside, provides a strong basis for predicting its therapeutic potential. This document synthesizes the available preclinical evidence for these related compounds, offering insights into the likely mechanisms of action, quantifiable biological effects, and relevant experimental methodologies. The primary therapeutic avenues appear to be potent anti-inflammatory and neuroprotective activities, mediated through the modulation of key signaling pathways including NF-κB and Nrf2. This whitepaper aims to provide a comprehensive technical guide for researchers and drug development professionals interested in the therapeutic exploration of this compound and related iridoid glycosides.

Predicted Therapeutic Effects

Based on studies of analogous compounds, this compound is anticipated to exhibit significant neuroprotective and anti-inflammatory properties.

Neuroprotection

Iridoid glycosides from Cornus officinalis have demonstrated neuroprotective effects in various preclinical models of neurological disorders. For instance, 7-α-O-Methylmorroniside, a close structural analog, has been shown to ameliorate brain injury in a mouse model of Alzheimer's disease.[1][2] The neuroprotective effects are likely attributable to a combination of mechanisms including the reduction of neuronal apoptosis, mitigation of oxidative stress, and a decrease in the production of pro-inflammatory factors in the brain.[1][2] Furthermore, these compounds may enhance learning and memory and improve cognitive function.[1]

Anti-Inflammation

The anti-inflammatory potential of iridoid glycosides is a well-documented attribute. These compounds have been observed to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] The anti-inflammatory action is believed to be mediated by the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.[5][6] This suggests that this compound could be a valuable candidate for the development of treatments for chronic inflammatory diseases.

Putative Signaling Pathways

The therapeutic effects of this compound are likely mediated through the modulation of critical intracellular signaling pathways, primarily the NF-κB and Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[7][8][9][10] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus.[7][8] Once in the nucleus, NF-κB induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other inflammatory mediators. Iridoid glycosides from Cornus officinalis have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the expression of these inflammatory genes.[5][6]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 7-α-O-Methylmorroniside ameliorated brain injury in 5×FAD mice by regulating the gut microbiome and NMDAR2B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Iridoid glycoside dimers from fruits of Cornus officinalis and their anti-inflammatory activity [frontiersin.org]

- 4. frontiersin.org [frontiersin.org]

- 5. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-kB Transcription Factors | Boston University [bu.edu]

- 10. mdpi.com [mdpi.com]

7alpha-O-Ethylmorroniside: A Technical Guide on its Putative Role in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7alpha-O-Ethylmorroniside is an iridoid glycoside derived from morroniside, a principal bioactive constituent of Cornus officinalis (Shan Zhu Yu). The fruit of Cornus officinalis has been a cornerstone of traditional Chinese medicine for centuries, revered for its tonic effects on the liver and kidneys. While direct pharmacological data on this compound is limited, the extensive research on its parent compounds, morroniside and loganin, provides a strong foundation for predicting its therapeutic potential. This technical guide synthesizes the available information on the traditional uses of Cornus officinalis, the known pharmacological activities of its primary iridoid glycosides, and the molecular pathways they modulate. This information serves as a critical resource for researchers and drug development professionals interested in the therapeutic promise of this class of compounds.

Introduction to this compound and its Traditional Context

This compound is a semi-synthetic derivative of morroniside, an iridoid glycoside naturally occurring in the fruits of Cornus officinalis Sieb. et Zucc.[1]. In traditional Chinese medicine, Cornus officinalis is used to nourish the liver and kidney yin, arrest sweating, and secure the essence[2]. It is a common ingredient in formulations used to treat dizziness, tinnitus, sore waist and knees, impotence, and frequent urination[2]. The therapeutic effects of Cornus officinalis are largely attributed to its rich content of iridoid glycosides, with morroniside and loganin being the most abundant and well-studied.

Chemical Structure:

-

This compound: An iridoid glycoside with an ethyl group at the 7-alpha position of the morroniside core.

Pharmacological Activities of Parent Compounds: Morroniside and Loganin

The primary pharmacological activities attributed to the iridoid glycosides from Cornus officinalis are anti-inflammatory, neuroprotective, and anti-diabetic effects.

Anti-inflammatory Activity

Both morroniside and loganin have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. Their mechanisms of action primarily involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

Table 1: Quantitative Data on the Anti-inflammatory Effects of Morroniside and Loganin

| Compound | Model System | Assay | Result | Reference |

| Morroniside | LPS-stimulated RAW 264.7 macrophages | NO production | Significant inhibition | [6] |

| IL-6 and IL-1β expression | Significant inhibition | [6] | ||

| Loganin | LPS-stimulated RAW 264.7 macrophages | NO production | IC50 values reported for various extracts | [7] |

| TNF-α and IL-1β production | Dose-dependent reduction | [7] | ||

| Angiotensin II-induced cardiac hypertrophy | Expression of inflammatory cytokines | Marked amelioration | [3] |

Neuroprotective Effects

Morroniside and loganin have shown considerable promise in protecting against neuronal damage in models of neurodegenerative diseases and cerebral ischemia. Their neuroprotective mechanisms include anti-apoptotic, anti-oxidant, and anti-inflammatory actions within the central nervous system.

Table 2: Quantitative Data on the Neuroprotective Effects of Morroniside and Loganin

| Compound | Model System | Assay | Result | Reference |

| Morroniside | H₂O₂-induced SH-SY5Y cell damage | Cell viability | Neuroprotective effect at 10 µM | [8] |

| MPTP-induced Parkinson's disease mouse model | Motor function | Restoration of impaired motor function | ||

| Neuronal injury | Reduction of neuronal injury | |||

| Loganin | High glucose-induced Schwann cell pyroptosis | ROS generation and NLRP3 activation | Attenuation | |

| Streptozotocin-nicotinamide-induced diabetic rats | Pain behaviors | Improvement in allodynia and hyperalgesia | [9] |

Anti-diabetic Activity

The traditional use of Cornus officinalis for conditions related to diabetes is supported by modern pharmacological studies on its iridoid glycosides. Morroniside and loganin have been shown to improve glucose metabolism and protect against diabetic complications.

Table 3: Quantitative Data on the Anti-diabetic Effects of Morroniside and Loganin

| Compound | Model System | Assay | Result | Reference |

| Morroniside | Insulin-resistant HepG2 cells | Glucose consumption | Significant increase | [10] |

| Loganin | Streptozotocin-nicotinamide-induced diabetic rats | Blood glucose levels | Lowering of blood glucose | [9] |

| Insulin resistance | Attenuation of insulin resistance | [9] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of morroniside and loganin are underpinned by their ability to modulate multiple intracellular signaling pathways. Understanding these pathways is crucial for the targeted development of derivatives like this compound.

Anti-inflammatory Signaling Pathways

Morroniside and loganin inhibit inflammatory responses by targeting key signaling nodes. Morroniside has been shown to inhibit the TRAF6-mediated activation of NF-κB and MAPK signaling pathways[6]. Loganin can suppress the JAK2/STAT3 and NF-κB signaling pathways[3]. By inhibiting these pathways, the production of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, IL-1β, iNOS, and COX-2 is reduced.

Neuroprotective Signaling Pathways

The neuroprotective effects of morroniside and loganin are mediated through the activation of the Nrf2/HO-1 antioxidant pathway and the inhibition of pro-apoptotic MAPK signaling (p38 and JNK). By enhancing the cellular antioxidant defense and preventing apoptosis, these compounds promote neuronal survival under conditions of oxidative stress.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are generalized protocols based on the cited literature for key experiments.

In Vitro Anti-inflammatory Assay (NO Production)

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, and the plates are incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

In Vitro Neuroprotection Assay (H₂O₂-induced Cell Death)

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) with supplements.

-

Treatment: Cells are seeded and pre-treated with the test compound for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the culture medium at a cytotoxic concentration (e.g., 100 µM) and incubated for another 24 hours.

-

Cell Viability Assay: Cell viability is assessed using the MTT assay. The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The neuroprotective effect is quantified as the percentage of viable cells in the treated groups compared to the H₂O₂-treated control.

Conclusion and Future Directions

While direct experimental evidence for the pharmacological activities of this compound is currently lacking, the extensive research on its parent compounds, morroniside and loganin, provides a strong rationale for its investigation as a potential therapeutic agent. The ethylation at the 7-alpha position may influence its bioavailability, metabolic stability, and target engagement, potentially offering an improved pharmacological profile.

Future research should focus on:

-

Direct Pharmacological Evaluation: In vitro and in vivo studies are needed to determine the specific anti-inflammatory, neuroprotective, and anti-diabetic activities of this compound.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound is crucial.

-

Pharmacokinetic and Safety Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary for any potential drug candidate.

-

Comparative Studies: Direct comparisons of the efficacy and potency of this compound with its parent compound, morroniside, will be highly informative.

The rich history of Cornus officinalis in traditional medicine, combined with modern scientific investigation of its constituents, paves the way for the development of novel therapeutics. This compound represents a promising lead compound for further exploration in the fields of inflammation, neurodegeneration, and metabolic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Iridoid glycoside dimers from fruits of Cornus officinalis and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labshake.com [labshake.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Iridoid glycoside dimers from fruits of Cornus officinalis and their anti-inflammatory activity [frontiersin.org]

- 7. Antioxidant, Anti-α-Glucosidase, Antityrosinase, and Anti-Inflammatory Activities of Bioactive Components from Morus alba - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 7alpha-O-Ethylmorroniside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proposed synthesis and established purification methods for 7alpha-O-Ethylmorroniside, an iridoid glycoside with potential applications in pharmacological research.

Introduction

This compound is a derivative of morroniside, a naturally occurring iridoid glycoside found in plants such as Cornus officinalis (Shan Zhu Yu) and Lonicera macranthoides.[1] Iridoid glycosides are a class of monoterpenoids known for their diverse biological activities, making them of interest to the pharmaceutical industry. While this compound has been isolated from natural sources, this document provides a proposed synthetic route and detailed purification protocols to facilitate its further investigation.

Proposed Synthesis of this compound

While no direct synthesis of this compound has been reported in the literature, a plausible approach is the selective ethylation of the 7-hydroxyl group of morroniside. The Williamson ether synthesis is a suitable method for this transformation. To achieve selectivity for the C7-hydroxyl group, protection of the more reactive primary hydroxyl groups on the glucose moiety may be necessary.

Proposed Synthetic Scheme:

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Williamson Ether Synthesis

1. Protection of Morroniside:

-

Dissolve morroniside in anhydrous pyridine.

-

Add a suitable silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a catalyst like imidazole.

-

Stir the reaction at room temperature until the primary hydroxyl groups are selectively protected. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with methanol and remove the solvent under reduced pressure.

-

Purify the protected morroniside using silica gel column chromatography.

2. Ethylation of Protected Morroniside:

-

Dissolve the protected morroniside in an anhydrous aprotic solvent such as dimethylformamide (DMF).

-

Add sodium hydride (NaH) portion-wise at 0°C to deprotonate the C7-hydroxyl group.

-

After stirring for a short period, add ethyl iodide and allow the reaction to proceed at room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, quench it by the slow addition of water.

-

Extract the product with an organic solvent like ethyl acetate and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

3. Deprotection:

-

Dissolve the crude 7-O-ethyl protected morroniside in tetrahydrofuran (THF).

-

Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) and stir at room temperature.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture and purify the final product, this compound, using one of the purification methods detailed below.

Purification Methods for this compound

Two effective methods for the purification of this compound are High-Speed Countercurrent Chromatography (HSCCC) and Molecularly Imprinted Solid Phase Extraction (MISPE).

High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.[2] This method has been successfully used to separate morroniside and other iridoid glycosides from crude extracts.[2][3]

Experimental Protocol: HSCCC Purification

-

Solvent System Preparation: A two-phase solvent system is crucial for successful HSCCC separation. A commonly used system for iridoid glycosides is n-butanol-methanol-water with a small amount of acetic acid.[2][3] A recommended ratio is n-butanol:methanol:1% acetic acid in water (4:1:6, v/v/v).[2][3] The mixture should be thoroughly equilibrated in a separatory funnel and the two phases separated before use.

-

HSCCC Operation:

-

Fill the HSCCC coil with the stationary phase (the upper phase of the solvent system).

-

Inject the crude sample dissolved in a small volume of the biphasic solvent system.

-

Pump the mobile phase (the lower phase of the solvent system) through the coil at a constant flow rate.

-

Monitor the effluent with a UV detector and collect fractions.

-

Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Table 1: HSCCC Parameters for Iridoid Glycoside Purification

| Parameter | Value |

| Solvent System | n-butanol-methanol-1% acetic acid water (4:1:6, v/v)[2][3] |